N-(Hydroxymethyl)-2,2-dimethylpropanamide
Overview
Description
N-(Hydroxymethyl)-2,2-dimethylpropanamide: is an organic compound with the molecular formula C6H13NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(Hydroxymethyl)-2,2-dimethylpropanamide can be synthesized through the reaction of 2,2-dimethylpropanamide with formaldehyde under basic conditions. The reaction typically involves the following steps:
- Dissolve 2,2-dimethylpropanamide in a suitable solvent such as methanol or ethanol.
- Add formaldehyde solution to the reaction mixture.
- Adjust the pH to basic conditions using a base such as sodium hydroxide.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(Hydroxymethyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, resulting in the formation of N-(carboxymethyl)-2,2-dimethylpropanamide.
Reduction: The compound can be reduced to form N-(methyl)-2,2-dimethylpropanamide.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-(carboxymethyl)-2,2-dimethylpropanamide.
Reduction: N-(methyl)-2,2-dimethylpropanamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: N-(Hydroxymethyl)-2,2-dimethylpropanamide is used as an intermediate in the synthesis of other organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It may also serve as a model compound for studying the behavior of hydroxymethylated amides in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in drug development and delivery systems.
Industry: In the industrial sector, the compound is used in the production of polymers, resins, and coatings. Its ability to undergo various chemical reactions makes it a versatile component in industrial processes.
Mechanism of Action
The mechanism of action of N-(Hydroxymethyl)-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxymethyl group. This group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with.
Comparison with Similar Compounds
N-(Hydroxymethyl)acetamide: Similar in structure but with a smaller alkyl group.
N-(Hydroxymethyl)prop-2-enamide: Contains an unsaturated alkyl group.
N-(Hydroxymethyl)pentamethylmelamine: A more complex structure with multiple methyl groups.
Uniqueness: N-(Hydroxymethyl)-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the bulky 2,2-dimethyl group. This structural feature influences its reactivity and physical properties, distinguishing it from other hydroxymethylated amides.
Properties
IUPAC Name |
N-(hydroxymethyl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3)5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNMLDIYCUPXAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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